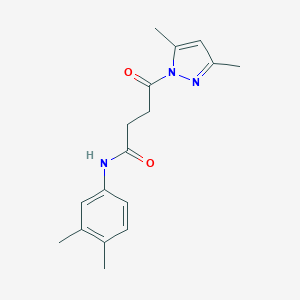![molecular formula C25H26N6O8S2 B322789 N,N'-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})PENTANEDIAMIDE](/img/structure/B322789.png)
N,N'-BIS({4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL})PENTANEDIAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide is a complex organic compound featuring a pentanediamide backbone with two 4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide typically involves multiple steps:
Formation of 5-methylisoxazole: This can be achieved through a cycloaddition reaction involving a nitrile oxide and an alkyne.
Sulfonylation: The 5-methylisoxazole is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The sulfonylated product is reacted with 4-aminophenylpentanediamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl groups.
Applications De Recherche Scientifique
N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The isoxazole ring may also play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonyl group.
N-(4-aminophenyl)sulfonamide: Shares the sulfonamide functional group.
5-methylisoxazole: The core structure present in the compound.
Uniqueness
N,N’-bis(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)pentanediamide is unique due to its combination of a pentanediamide backbone with two sulfonylated isoxazole groups. This unique structure imparts specific chemical and biological properties that are not found in simpler sulfonamides or isoxazoles.
Propriétés
Formule moléculaire |
C25H26N6O8S2 |
|---|---|
Poids moléculaire |
602.6 g/mol |
Nom IUPAC |
N,N//'-bis[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]pentanediamide |
InChI |
InChI=1S/C25H26N6O8S2/c1-16-14-22(28-38-16)30-40(34,35)20-10-6-18(7-11-20)26-24(32)4-3-5-25(33)27-19-8-12-21(13-9-19)41(36,37)31-23-15-17(2)39-29-23/h6-15H,3-5H2,1-2H3,(H,26,32)(H,27,33)(H,28,30)(H,29,31) |
Clé InChI |
OGBHOKPCTLWPJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C |
SMILES canonique |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({4-[(phenylcarbamoyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B322708.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B322709.png)
![N-acetyl-4-[(9-anthrylmethylene)amino]benzenesulfonamide](/img/structure/B322711.png)
![N-(3,4-dimethylphenyl)-4-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-4-oxobutanamide](/img/structure/B322714.png)
![4-[2-(9-anthrylmethylene)hydrazino]-N-(2,4-dichlorophenyl)-4-oxobutanamide](/img/structure/B322716.png)
![N-(2,4-dichlorophenyl)-4-oxo-4-[2-(thien-2-ylmethylene)hydrazino]butanamide](/img/structure/B322717.png)



![N,N'-bis[4-(acetylsulfamoyl)phenyl]nonanediamide](/img/structure/B322724.png)
![5-bromo-N-{2-[(5-bromo-2-furoyl)anilino]ethyl}-N-phenyl-2-furamide](/img/structure/B322725.png)

![N-benzyl-4-[2-(5-bromo-2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B322728.png)
![5-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide](/img/structure/B322733.png)
